molecular formula C7H10N4O B2574334 N-methyl-6-(methylamino)pyrazine-2-carboxamide CAS No. 54409-12-0

N-methyl-6-(methylamino)pyrazine-2-carboxamide

Cat. No.: B2574334
CAS No.: 54409-12-0
M. Wt: 166.184
InChI Key: ZXYFQICCDNFVRH-UHFFFAOYSA-N
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Description

N-methyl-6-(methylamino)pyrazine-2-carboxamide is a pyrazine derivative, a class of compounds known for their versatility in pharmacological activities Pyrazines are heterocyclic aromatic organic compounds that can be isolated from natural sources or synthesized in laboratories

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-(methylamino)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with methylamine under controlled conditions. The process may include steps such as:

    Activation of the Carboxylic Acid: The carboxylic acid group is activated using reagents like thionyl chloride or carbodiimides to form an intermediate acyl chloride or an ester.

    Amination: The activated intermediate is then reacted with methylamine to form the desired amide product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-methyl-6-(methylamino)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, nucleophiles, and appropriate solvents and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while reduction may produce reduced amine derivatives.

Scientific Research Applications

N-methyl-6-(methylamino)pyrazine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-6-(methylamino)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: An anti-tuberculosis agent with a similar pyrazine core structure.

    Glipizide: An anti-diabetic drug that also contains a pyrazine ring.

    Amiloride: A diuretic with a pyrazine-based structure.

Uniqueness

N-methyl-6-(methylamino)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-methyl-6-(methylamino)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c1-8-6-4-10-3-5(11-6)7(12)9-2/h3-4H,1-2H3,(H,8,11)(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYFQICCDNFVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CN=C1)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54409-12-0
Record name N-methyl-6-(methylamino)pyrazine-2-carboxamide
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